molecular formula C7H3BrN2O2 B11880832 6-Bromo-5-cyanonicotinic acid CAS No. 70416-51-2

6-Bromo-5-cyanonicotinic acid

Katalognummer: B11880832
CAS-Nummer: 70416-51-2
Molekulargewicht: 227.01 g/mol
InChI-Schlüssel: BMPOVMSBQFFROA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.01 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-5-cyanonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted nicotinic acid derivatives.

    Oxidation and Reduction Reactions: Products include amines or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Cyanonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-cyanonicotinic Acid: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.

    6-Bromo-5-methylnicotinic Acid:

Uniqueness

6-Bromo-5-cyanonicotinic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis .

Eigenschaften

CAS-Nummer

70416-51-2

Molekularformel

C7H3BrN2O2

Molekulargewicht

227.01 g/mol

IUPAC-Name

6-bromo-5-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)

InChI-Schlüssel

BMPOVMSBQFFROA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C#N)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.